molecular formula C15H11N3O4 B2741530 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one CAS No. 540514-92-9

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one

Cat. No.: B2741530
CAS No.: 540514-92-9
M. Wt: 297.27
InChI Key: ZVEOQMWPUTWWCR-UHFFFAOYSA-N
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Description

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydroxy group, a methylphenyl group, and a nitro group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylbenzene-1,2-diamine with 2-nitrobenzoyl chloride under basic conditions to form the quinoxaline core. Subsequent nitration and hydroxylation steps introduce the nitro and hydroxy groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 3-hydroxy-1-(3-methylphenyl)-6-aminoquinoxalin-2(1H)-one.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function. The overall pathway involves complex biochemical processes that are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(4-methylphenyl)-6-nitroquinoxalin-2(1H)-one: Similar structure with a different position of the methyl group.

    3-hydroxy-1-phenyl-6-nitroquinoxalin-2(1H)-one: Lacks the methyl group, providing a basis for comparison of steric effects.

    3-hydroxy-1-(3-methylphenyl)-5-nitroquinoxalin-2(1H)-one: Nitro group at a different position, affecting electronic properties.

Uniqueness

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-methylphenyl)-7-nitro-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9-3-2-4-10(7-9)17-13-6-5-11(18(21)22)8-12(13)16-14(19)15(17)20/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOQMWPUTWWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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